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molecular formula C12H9N3O2S B8692460 Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate

Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate

Cat. No. B8692460
M. Wt: 259.29 g/mol
InChI Key: YMBWCVUHNTWWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592425B2

Procedure details

3-Bromoimidazo[1,2-b]pyridazine (700 mg, 3.53 mmol), methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (1.04 g, 3.89 mmol), Pd2(dba)3 (324 mg, 0.353 mmol), tricyclohexylphosphine (248 mg, 0.884 mmol), aqueous tribasic potassium phosphate (2.54 mL, 12.0 mmol, 1.27 M), and 1,4-dioxane (17.7 mL) were placed in a sealed tube and purged with nitrogen for 5 minutes. The solution was heated to 100° C. for 1.5 h, after which the reaction was cooled to room temperature. Saturated aqueous sodium bicarbonate was added to the mixture. The aqueous layer was then extracted with ethyl acetate (×3). The combined organic layers were then dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography affording the title compound as a yellow solid. 1H NMR (500 MHz, CD3SOCD3) δ 8.70 (d, 1H); 8.68 (s, 1H); 8.54 (s, 1H); 8.42 (s, 1H); 8.22 (d, 1H); 7.31 (dd, 1H); 3.86 (s, 3H). LRMS (APCI) calc'd for (C12H9N3O2S) [M+H]+, 260.0. found 260.0.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
324 mg
Type
catalyst
Reaction Step One
Quantity
17.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.C[C:12]1[S:16][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:14][C:13]=1B1OC(C)(C)C(C)(C)O1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[N:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[S:16][CH:12]=2)[N:6]2[C:5]=1[CH:10]=[CH:9][CH:8]=[N:7]2 |f:3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=CN=C2N1N=CC=C2
Name
Quantity
1.04 g
Type
reactant
Smiles
CC1=C(C=C(S1)C(=O)OC)B1OC(C(O1)(C)C)(C)C
Name
Quantity
248 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
2.54 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
324 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
17.7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2N=CC=CC21)C=2C=C(SC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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